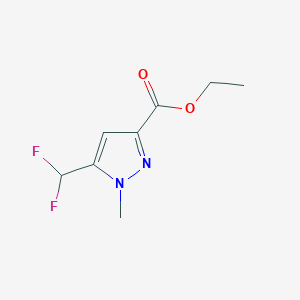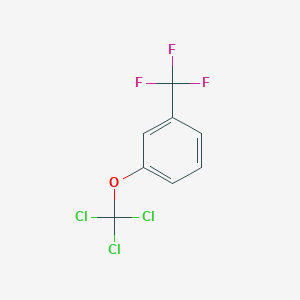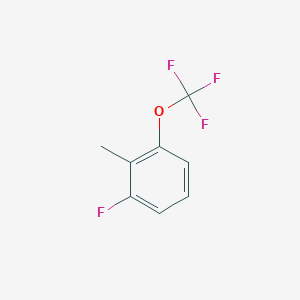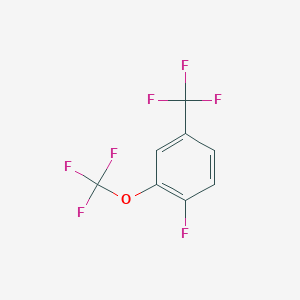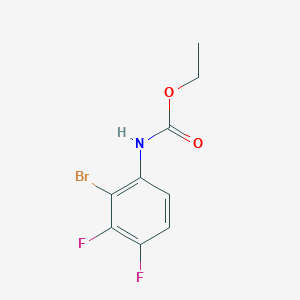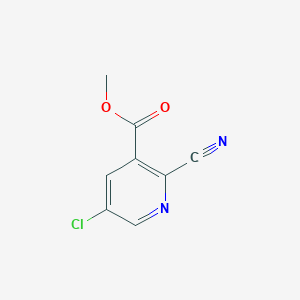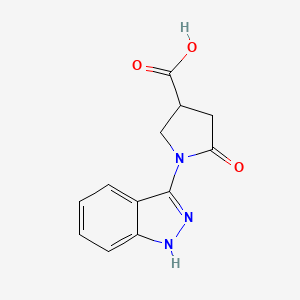
1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid
Descripción general
Descripción
Indazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and pyrazole . It is a rare occurrence in nature but is used in various fields of science due to its stability and unique structure .
Synthesis Analysis
The synthesis of indazole derivatives has been explored in various ways. One of the methods includes the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A new practical synthesis of 1H-indazole has been presented where a hydrogen bond propelled mechanism is proposed .
Molecular Structure Analysis
The molecular structure of indazole consists of a benzene ring fused to a pyrazole ring. This gives it unique properties and makes it a useful moiety in various chemical reactions .
Chemical Reactions Analysis
Indazole derivatives have been synthesized and evaluated for their cytotoxic potential against various cell lines in vitro. The preliminary results suggested that most of the target compounds showed great antitumor activity .
Aplicaciones Científicas De Investigación
-
Synthesis of Indazoles
- Field : Organic Chemistry
- Application Summary : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain indazole structural motif .
- Methods : The synthesis of 1H- and 2H-indazoles involves strategies like transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
- Results : This method has been used to synthesize a wide variety of 1H-indazoles in good to excellent yields .
-
Antitumor Activity of Indazole Derivatives
- Field : Medicinal Chemistry
- Application Summary : A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for their inhibitory activities against human cancer cell lines .
- Methods : The synthetic strategy begins with the 5-bromo-2-fluorobenzonitrile. This compound was refluxed with hydrazine hydrate (80%) to afford 5-bromo-1H-indazol-3-amine with a high yield in only 20 min .
- Results : Among these, one compound exhibited a promising inhibitory effect against the K562 cell line with the IC50 (50% inhibition concentration) value of 5.15 µM, and this compound showed great selectivity for normal cell (HEK-293, IC50 = 33.2 µM) .
-
Phosphoinositide 3-Kinase δ Inhibitors
- Field : Pharmacology
- Application Summary : Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
- Methods : The synthesis of these inhibitors involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
- Results : This method has been used to synthesize a wide variety of 1H-indazoles in good to excellent yields .
-
Synthesis of 2H-Indazoles
- Field : Organic Chemistry
- Application Summary : The synthesis of 2H-indazoles involves strategies like transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
- Methods : The synthetic strategy begins with 2-azidobenzaldehydes and amines .
- Results : This method has been used to synthesize a wide variety of 2H-indazoles in good to excellent yields .
-
Photosensitiser or Inhibitors Molecules for Cancer Treatment
- Field : Medicinal Chemistry
- Application Summary : A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay .
- Methods : The synthetic strategy begins with the 5-bromo-2-fluorobenzonitrile (1). Compound 1 was refluxed with hydrazine hydrate (80%) to afford 5-bromo-1H-indazol-3-amine 2 with a high yield in only 20 min .
- Results : Among these, one compound exhibited a promising inhibitory effect against the K562 cell line with the IC50 (50% inhibition concentration) value of 5.15 µM, and this compound showed great selectivity for normal cell (HEK-293, IC50 = 33.2 µM) .
-
Synthesis of 1H-indazole
- Field : Organic Chemistry
- Application Summary : A new practical synthesis of 1H-indazole is presented. A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .
- Methods : The new mechanism is suitable for similar cyclization .
- Results : This method has been used to synthesize a wide variety of 1H-indazoles .
Safety And Hazards
Direcciones Futuras
Indazole derivatives have shown promise in various fields, particularly in medicinal chemistry. They have been used to produce various inhibitors and have shown great antitumor activity . Future research will likely continue to explore the potential uses of indazole derivatives in medicine and other fields.
Propiedades
IUPAC Name |
1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-10-5-7(12(17)18)6-15(10)11-8-3-1-2-4-9(8)13-14-11/h1-4,7H,5-6H2,(H,13,14)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVACFNORHOAKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



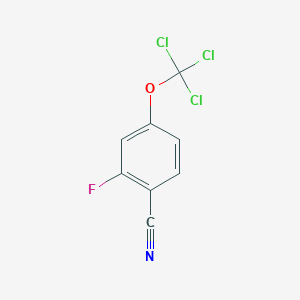
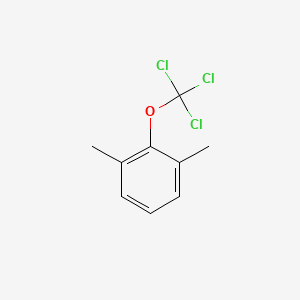
![1-[2-(Dimethylamino)pyridin-3-yl]ethanone](/img/structure/B1404483.png)
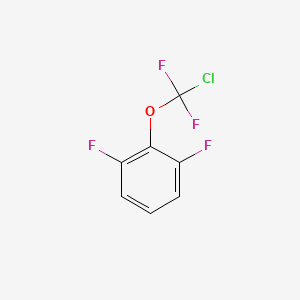
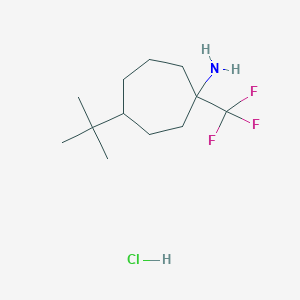

![6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1404491.png)
![4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride](/img/structure/B1404492.png)
